Diisononyl adipate
Description
Contextualization within Contemporary Plasticizer Science
Diisononyl adipate (B1204190) (DINA) serves as a prominent plasticizer, a substance added to materials to make them softer, more flexible, and easier to process. chemsec.org In the realm of polymer science, plasticizers like DINA are crucial for modifying the physical properties of rigid polymers, most notably polyvinyl chloride (PVC). plasticisers.org By integrating into the polymer matrix, DINA reduces intermolecular forces between polymer chains, thereby increasing their flexibility and workability. This effect is achieved through physical interaction with polymer chains, allowing them to move more freely.
DINA is extensively utilized in PVC formulations to enhance flexibility and low-temperature resistance, making it suitable for diverse applications such as wire and cable insulation, films, and shrink wrap. univarsolutions.comnpc.com.tw It contributes to improved mechanical properties and thermal stability in electrical insulation and provides excellent cold resistance. npc.com.tw Compared to other plasticizers, DINA offers benefits such as low volatility and superior low-temperature flexibility. univarsolutions.comnpc.com.twkinampark.com
Table 1: Key Physical Properties of Diisononyl Adipate (DINA)
| Property | Value | Source |
| Appearance | Clear, colorless liquid | univarsolutions.com |
| Odor | Mild, characteristic | univarsolutions.com |
| Density (at 20 °C) | 0.92 g/cm³ | univarsolutions.com |
| Freezing Point | -60 °C (-76 °F) | univarsolutions.com |
| Flash Point (Pensky-Martens closed cup) | 228 °C (442 °F) | univarsolutions.com |
| Auto Ignition Temperature | > 370 °C (> 698 °F) | univarsolutions.com |
| Kinematic Viscosity (at 20 °C) | 24 mm²/s | univarsolutions.com |
| Evaporation Rate | < 0.01 | univarsolutions.com |
| Molecular Weight | 398.6 g/mol (approx.) | nih.gov |
| Chemical Formula | C₂₄H₄₆O₄ | wikidata.orguni.lu |
Historical Trajectories and Current Research Imperatives for Non-Phthalate Plasticizers
Historically, phthalate (B1215562) plasticizers, such as di(2-ethylhexyl)phthalate (DEHP), were widely employed due to their cost-effectiveness and performance. kinampark.comspecialchem.com However, increasing regulatory scrutiny and concerns regarding their potential health impacts, particularly their endocrine-disrupting potency and reproductive toxicity, have led to strict regulations and a global push for safer alternatives. nih.govresourcewise.comnih.gov This regulatory pressure has driven a significant shift in demand from phthalate to non-phthalate plasticizers. resourcewise.com
In response to these imperatives, research and development efforts have intensified to identify and commercialize alternative plasticizers with favorable toxicological profiles and comparable performance characteristics. chemsec.orgnih.govsci-hub.se this compound (DINA) has emerged as a prominent non-phthalate plasticizer, specifically designed to meet the growing demand for safer materials in various consumer products. npc.com.twnih.gov It is synthesized via the esterification of adipic acid with isononyl alcohol. npc.com.tw Recent advancements in its synthesis include employing immobilized enzymes in solvent-free systems, achieving high conversion efficiencies.
DINA is part of the adipate plasticizer group, which also includes compounds like di(2-ethylhexyl) adipate (DEHA) and diisodecyl adipate (DIDA). nih.govsci-hub.sesci-hub.se Adipate esters generally offer advantageous properties, such as lower viscosity compared to their phthalate counterparts, good plastisol storage stability, and superior low-temperature flexibility. sci-hub.sesci-hub.se While DEHA is widely used in flexible PVC food film, DINA shows similar properties but is mainly used in non-food applications. sci-hub.se Its higher molecular mass, compared to DEHA, results in reduced volatility, though this may also lead to a slight reduction in plasticizing efficiency, potentially requiring higher addition levels for similar effects. sci-hub.se
Interdisciplinary Contributions and Broader Significance of this compound Studies
The study of this compound transcends traditional chemical research, encompassing contributions from environmental science, toxicology, and materials engineering. Its significance is underscored by its authorization for use in food contact materials, positioning it as a safer alternative to restricted phthalates like DEHP. DINA's lower toxicity profile compared to traditional plasticizers has made it a favored choice for consumer products, including toys and childcare items, ensuring compliance with safety regulations. cpsc.gov For instance, DINA has been detected in PVC toys, indicating its widespread use in this sensitive application. cpsc.gov
Research into DINA also extends to understanding its metabolism and excretion in biological systems. Studies have quantitatively investigated the urinary excretion of specific monoester metabolites of DINA, such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.govresearchgate.net These studies provide initial data on human DINA metabolism, postulating these metabolites based on the known metabolism of structurally similar adipates and phthalates. nih.govresearchgate.net
Table 2: DINA Metabolite Excretion Findings (Human Oral Dose Study)
| Metabolite | Peak Concentration Time (h post-dose) | Mean Urinary Excretion Fraction (FUEs) | Maximum Urinary Concentration (µg/L) |
| OH-MINA | 1.4 - 2.3 | 0.020 - 0.023 % | 23.1 |
| oxo-MINA | 1.4 - 2.3 | 0.003 % (mean) | 2.87 |
| cx-MIOA | 1.4 - 2.3 | 0.009 % (mean) | 9.83 |
Note: Data derived from a study involving a single oral dose of DINA (113 to 145 µg/kg body weight) to three healthy volunteers. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
bis(7-methyloctyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWLCKHHUFBVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Record name | DIISONONYL ADIPATE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID00860489 | |
| Record name | Bis(7-methyloctyl) adipate | |
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Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals | |
| Record name | DIISONONYL ADIPATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexanedioic acid, 1,6-diisononyl ester | |
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CAS No. |
33703-08-1, 928716-02-3 | |
| Record name | DIISONONYL ADIPATE | |
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| Record name | Diisononyl adipate | |
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| Record name | Hexanedioic acid, 1,6-diisononyl ester | |
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| Record name | Bis(7-methyloctyl) adipate | |
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| Record name | Diisononyl adipate | |
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| Record name | DIISONONYL ADIPATE | |
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Synthetic Methodologies and Reaction Kinetics in Diisononyl Adipate Production
Esterification Processes in Diisononyl Adipate (B1204190) Synthesis
Esterification is the chemical reaction that forms an ester from an alcohol and a carboxylic acid. For DINA, this involves the reaction between adipic acid (a dicarboxylic acid) and isononyl alcohol (a branched C9 alcohol) nih.govnih.gov.
Conventional Chemical Synthesis Routes
Conventional chemical synthesis of diisononyl adipate typically employs strong acid catalysts to facilitate the esterification of adipic acid with isononyl alcohol researchgate.net. Common catalysts include sulfuric acid or titanium-based catalysts like isopropyl titanate google.com. The reaction is generally conducted at elevated temperatures, often ranging from 140°C to 220°C, under reflux conditions to remove water, which is a byproduct of the esterification reaction and helps drive the equilibrium towards product formation google.com. A molar ratio of adipic acid to isononyl alcohol typically ranges from 1:2.2 to 1:2.6, ensuring an excess of alcohol to promote complete conversion google.com. Catalyst loading can be around 0.5–1.5 wt% relative to adipic acid .
Typical Conditions for Conventional DINA Synthesis
| Parameter | Value | Source |
| Reactants | Adipic acid, Isononyl alcohol | nih.govnih.gov |
| Catalyst | Sulfuric acid, Isopropyl titanate | google.com |
| Temperature | 140–220 °C | google.com |
| Molar Ratio (Acid:Alcohol) | 1:2.2 – 1:2.6 | google.com |
| Catalyst Loading | 0.5–1.5 wt% (relative to adipic acid) |
Biocatalytic Esterification Approaches
Biocatalytic synthesis offers a more environmentally benign alternative to conventional methods, aligning with green chemistry principles researchgate.netnih.gov. This approach primarily utilizes lipases as biocatalysts, operating under milder reaction conditions and often leading to higher product purity with fewer purification steps researchgate.netnih.gov.
Immobilized lipase (B570770) systems are central to biocatalytic DINA synthesis due to their enhanced operational stability and ease of separation and reuse nih.gov. Lipases from various sources have been investigated, with Thermomyces lanuginosus (e.g., Eversa lipase) and Candida antarctica (e.g., Novozym 435) being prominent examples nih.govresearchgate.netresearchgate.net.
A study on the synthesis of this compound in a solvent-free system used Eversa lipase from Thermomyces lanuginosus immobilized on Lewatit VP OC 1600 carrier nih.govresearchgate.net. Optimization studies revealed several key parameters influencing reaction efficiency:
Temperature: An optimal temperature of 50°C was found to achieve 100% conversion nih.govresearchgate.net. While free lipases might have lower optimal temperatures, immobilized lipases often exhibit higher optimal temperatures researchgate.net.
Substrate Molar Ratio: An optimal adipic acid to isononyl alcohol molar ratio of 1:3 was identified, leading to 100% conversion nih.govresearchgate.net. An excess of alcohol can improve the dispersion of adipic acid, especially in solvent-free systems biorxiv.org.
Water Activity of Enzyme: An optimal water activity of 0.75 was reported nih.govresearchgate.net. Water activity significantly influences the thermodynamics and kinetics of esterification, as water is a byproduct and can affect enzyme activity rsc.org.
Vacuum: The application of vacuum (e.g., 13.3 kPa) played a crucial role in achieving 100% conversion by effectively removing the water byproduct, thus shifting the reaction equilibrium towards ester formation nih.govresearchgate.netrsc.org.
Enzyme Loading: An optimal enzyme loading of 10% (based on the weight of total substrate) was determined nih.govresearchgate.net.
Under these optimized conditions, 100% conversion was achieved within 6 hours nih.govresearchgate.net.
Optimized Conditions for Immobilized Lipase-Catalyzed DINA Synthesis
| Parameter | Optimal Value | Source |
| Lipase | Eversa lipase (Thermomyces lanuginosus) | nih.govresearchgate.net |
| Carrier | Lewatit VP OC 1600 | nih.govresearchgate.net |
| Temperature | 50 °C | nih.govresearchgate.net |
| Substrate Molar Ratio (Adipic Acid:Isononyl Alcohol) | 1:3 | nih.govresearchgate.net |
| Water Activity of Enzyme | 0.75 | nih.govresearchgate.net |
| Vacuum | 13.3 kPa | nih.govresearchgate.net |
| Enzyme Loading | 10% (based on total substrate weight) | nih.govresearchgate.net |
| Conversion Achieved | 100% within 6 hours | nih.govresearchgate.net |
The use of solvent-free systems (SFS) in biocatalytic esterification offers significant economic and environmental advantages nih.govbiorxiv.orgrsc.org. These systems eliminate the need for hazardous or flammable organic solvents, reducing waste generation and simplifying downstream purification processes, which in turn lowers production costs nih.govbiorxiv.orgrsc.org.
However, solvent-free reactions present specific challenges. The reaction medium in SFS is dynamic, undergoing intense physical-chemical variations as substrates are consumed and products are formed rsc.org. The molar ratio of reagents is crucial as it defines the behavior of the reaction medium in terms of polarity, mutual solubility, and water activity, directly impacting the immobilized lipase's environment and activity rsc.org. High viscosity in SFS, especially with high substrate concentrations, can impede mass transfer, affecting reaction rates rsc.org. Despite these challenges, SFS have demonstrated high conversion rates for ester syntheses, including DINA, contributing to energy savings and reduced quantities of reagents and catalysts rsc.org.
The biocatalytic synthesis of this compound aligns well with several principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.netnih.govresearchgate.netrroij.comcore.ac.uk.
Prevention: Biocatalysis inherently produces less waste compared to conventional methods, as it avoids harsh chemicals and byproducts associated with traditional catalysts nih.govrroij.com.
Atom Economy: Enzymatic reactions often exhibit high atom economy, maximizing the incorporation of all materials used into the final product, thus minimizing waste acs.org.
Less Hazardous Chemical Syntheses: Lipase-catalyzed reactions operate under mild conditions (lower temperatures and pressures), reducing the risk of accidents and the need for hazardous reagents nih.govcore.ac.ukmdpi.com.
Safer Solvents and Auxiliaries: The adoption of solvent-free systems eliminates the need for organic solvents, which are often toxic, flammable, or environmentally harmful nih.govrsc.orgmdpi.com.
Catalysis: The use of enzymes (biocatalysts) is a key green chemistry principle, as catalysts are superior to stoichiometric reagents in terms of waste generation and energy efficiency rroij.com. Enzymes are highly specific, often negating the need for protecting groups acs.org.
Design for Energy Efficiency: Milder reaction conditions in biocatalysis translate to lower energy consumption compared to high-temperature conventional synthesis nih.govmdpi.com.
These principles contribute to a more sustainable and environmentally responsible production of this compound nih.gov.
Reaction Mechanisms and Pathways in this compound Formation
The formation of this compound occurs via an esterification reaction.
In conventional chemical esterification , the reaction typically follows a Fischer esterification mechanism. This involves the protonation of the carboxylic acid (adipic acid) by an acid catalyst, forming an alkyloxonium ion. Subsequently, a nucleophilic attack by the alcohol (isononyl alcohol) on the carbonyl carbon of the protonated acid occurs. An intermediate product is formed, which then loses a molecule of water and a proton to yield the ester europa.eu. For dicarboxylic acids like adipic acid, this process occurs twice to form the diester europa.eu.
In biocatalytic esterification catalyzed by lipases, the mechanism is distinct. Lipases are hydrolases that, in non-aqueous or low-water environments, can catalyze the reverse reaction of hydrolysis, i.e., esterification nih.gov. The mechanism typically involves an acyl-enzyme intermediate. The lipase first deprotonates a serine residue in its active site. This deprotonated serine then attacks the carbonyl carbon of the adipic acid, forming a covalent acyl-enzyme intermediate and releasing water. Subsequently, the isononyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of the this compound and regeneration of the free enzyme rsc.org. The removal of water, often achieved through vacuum or molecular sieves in solvent-free systems, is critical for driving the equilibrium towards ester formation and maintaining high conversion rates nih.govresearchgate.netrsc.org.
The kinetics of this compound formation, particularly in biocatalytic systems, are influenced by various factors such as temperature, substrate molar ratio, enzyme loading, and water activity nih.govresearchgate.net. For instance, studies have shown that 100% conversion can be achieved within 6 hours under optimized conditions using immobilized Eversa lipase, highlighting the efficiency of the biocatalytic pathway nih.govresearchgate.net. The high reaction times sometimes required in solvent-free systems can lead to alcohol loss by evaporation, which may necessitate an excess of the alcohol substrate to achieve high conversions researchgate.netnih.govum.es.
Catalytic Systems for this compound Synthesis
The production of this compound relies on various catalytic systems, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental impact.
Acid Catalysts
Traditional industrial synthesis of adipate esters often employs acid catalysts. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used due to their high activity and effectiveness in promoting esterification.
Sulfuric Acid: Known for its low cost and high activity, sulfuric acid typically achieves high yields (92–95%) and purity (98–99%). However, its corrosive nature necessitates careful handling and subsequent neutralization steps in the downstream process.
p-Toluenesulfonic Acid (PTSA): PTSA is a non-corrosive alternative and can be reusable, offering environmental benefits. While its activity might be slightly lower than sulfuric acid, it still provides good yields (90–93%) and purity (97–98%).
Titanium-based Catalysts: Catalysts such as isopropyl titanate or tetra-n-butyl titanate are also employed, accelerating the reaction at high temperatures (140°C – 250°C) while facilitating water removal. federalregister.govgoogle.com
Enzymatic Catalysis
Recent advancements have focused on enzymatic catalysis, particularly using immobilized lipases, for a more environmentally friendly and sustainable synthesis of DINA. These biocatalysts operate under milder reaction conditions, reducing energy consumption and minimizing side reactions. researchgate.netresearchgate.netplasticisers.org
Immobilized Lipases: Lipases from organisms like Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus (e.g., Eversa lipase) have demonstrated high efficiency. researchgate.netnih.govresearchgate.net These enzymes are often immobilized on carriers (e.g., Lewatit VP OC 1600) to enhance their stability, reusability, and ease of separation from the reaction mixture. researchgate.netnih.gov
Solvent-Free Systems: Enzymatic synthesis is frequently conducted in solvent-free systems, further contributing to a greener process by eliminating the need for organic solvents. researchgate.netnih.govresearchgate.net Under optimized conditions, 100% conversion has been achieved within 6 hours using immobilized lipase-catalyzed esterification in a solvent-free system. researchgate.netnih.gov
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Advantages | Limitations | Typical Yield (%) | Typical Purity (%) |
| Sulfuric Acid | Low cost, high activity | Corrosive, requires neutralization | 92–95 | 98–99 |
| p-Toluenesulfonic Acid | Non-corrosive, reusable | Higher cost | 90–93 | 97–98 |
| Heterogeneous Catalysts | Easy separation, reduced waste | Lower activity at mild temperatures | 85–88 | 95–97 |
| Immobilized Lipases | Milder conditions, environmentally friendly, | Potentially higher initial enzyme cost, specific | Up to 100 | High (e.g., >99%) |
| high conversion, reusability (up to 9 cycles) researchgate.net | reaction conditions needed (e.g., water activity) researchgate.net |
Advanced Process Optimization for Enhanced this compound Yield and Stereochemical Purity
Reaction Parameter Optimization
Molar Ratio: An excess of isononyl alcohol is typically employed to drive the esterification equilibrium towards product formation. Molar ratios of adipic acid to isononyl alcohol ranging from 1:2.2 to 1:2.6 are commonly used in conventional methods. federalregister.govgoogle.com For enzymatic synthesis, a 1:3 molar ratio of adipic acid to isononyl alcohol has been found to be optimal, leading to 100% conversion. researchgate.netnih.gov
Temperature: Reaction temperature is a critical factor. For conventional acid-catalyzed methods, temperatures are often maintained at 140–160°C under reflux conditions. Higher temperatures (>150°C) can accelerate reaction rates but also carry the risk of alcohol degradation. In contrast, enzymatic synthesis typically operates at much milder temperatures, around 50°C, to maintain enzyme activity and stability. researchgate.netnih.govresearchgate.net
Vacuum Application: The application of vacuum is a key strategy for enhancing yield by efficiently removing the water generated during esterification. This shifts the reaction equilibrium towards the formation of DINA. Vacuum can reduce reaction time by 30–40% and is crucial for achieving high conversions, particularly in solvent-free systems. researchgate.netnih.gov For instance, a vacuum of 13.3 kPa (100 torr) was found to be optimal in some enzymatic processes, leading to 100% conversion. researchgate.netnih.gov
Reaction Time: Optimized reaction times vary depending on the catalytic system and conditions. For conventional methods, reaction times typically range from 6 to 10 hours, with the reaction progress monitored by acid value titration (aiming for <0.1 mg KOH/g). Enzymatic processes have demonstrated 100% conversion within 6 hours under optimal conditions. researchgate.netnih.gov
Catalyst Loading: The amount of catalyst used also impacts efficiency. For sulfuric acid, a loading of 0.5–1.5 wt% relative to adipic acid is common. In enzymatic synthesis, enzyme loading can be as low as 10% (based on total substrate weight) to achieve high conversions. researchgate.netnih.gov
Table 2: Optimized Reaction Conditions for this compound Synthesis (Examples)
| Parameter | Conventional Acid-Catalyzed | Enzymatic (Immobilized Lipase) researchgate.netnih.gov |
| Adipic Acid:Isononyl Alcohol Molar Ratio | 1:2.2 – 1:2.5 | 1:3 |
| Temperature | 140–160°C | 50°C |
| Vacuum | 550–590 mmHg (approx. 73-78 kPa) | 13.3 kPa (100 torr) |
| Reaction Time | 6–10 hours | 6 hours |
| Catalyst Loading | 0.5–1.5 wt% (H₂SO₄) | 10% (based on total substrate weight) |
| Conversion/Yield | High (not specified for DINA) | 100% |
Purification Techniques
Achieving high purity for DINA involves several post-reaction processing and purification steps:
Water Washing: The crude product is typically washed with deionized water to remove residual catalyst and unreacted acids.
Dealcoholization: Unreacted isononyl alcohol is stripped from the product under reduced pressure (e.g., 10–20 mmHg at 120–140°C) and can be recycled for subsequent batches. federalregister.gov
Impurity Removal: Activated carbon (0.5–1 wt%) or magnesium sulfate (B86663) can be used to remove colored impurities, yielding a clear liquid with a low APHA color value (e.g., ≤50).
Distillation Techniques: For high-purity DINA (≥99.5%), short-path distillation is employed, typically operating at 180–200°C and very low pressures (0.1–1 mmHg). Continuous distillation methods are used in industrial settings to ensure consistent product quality. smolecule.com
Molecular Sieves: These can be used to adsorb trace moisture (<500 ppm) to meet specific technical specifications.
The combination of optimized reaction parameters and effective purification techniques ensures the production of high-quality this compound with enhanced yield and purity, meeting the stringent requirements for its diverse industrial applications.
Metabolism and Biotransformation of Diisononyl Adipate in Biological Systems
Human Metabolic Pathways of Diisononyl Adipate (B1204190)
In humans, DINA undergoes a complex metabolic process, which includes hydrolysis and various oxidative biotransformations of its branched isononyl side chains.
Human metabolism studies have identified several primary monoester metabolites of DINA. Following oral administration, specific oxidized monoester metabolites have been confirmed and quantitatively investigated in urine. These include mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) researchgate.netnih.govresearchgate.net.
OH-MINA has been identified as the major specific DINA metabolite, exhibiting consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023% among volunteers nih.govresearchgate.net. Oxo-MINA and cx-MIOA were excreted in lower proportions, with mean shares of 0.003% and 0.009%, respectively nih.govresearchgate.net. Urinary concentrations of these metabolites typically peak quickly, between 1.4 and 2.3 hours post-dose, with maximum concentrations of 23.1 µg/L for OH-MINA, 2.87 µg/L for oxo-MINA, and 9.83 µg/L for cx-MIOA nih.govresearchgate.net.
The identification of these metabolites often relies on advanced analytical techniques such as online-SPE-LC-MS/MS with isotope dilution nih.gov.
Table 1: Key Human Monoester Metabolites of Diisononyl Adipate
| Metabolite Name | Abbreviation | Mean Urinary Excretion Fraction (FUE) (%) nih.govresearchgate.net | Peak Urinary Concentration (µg/L) nih.govresearchgate.net | Role/Significance |
| Mono(hydroxy-isononyl) adipate | OH-MINA | 0.020 - 0.023 | 23.1 | Major specific metabolite, potential biomarker |
| Mono(oxo-isononyl) adipate | oxo-MINA | 0.003 | 2.87 | Oxidized metabolite |
| Mono(carboxy-isooctyl) adipate | cx-MIOA | 0.009 | 9.83 | Oxidized metabolite with carboxylic acid group |
The oxidative biotransformation of DINA primarily occurs on its branched isononyl side chains researchgate.netnih.govresearchgate.net. DINA is a technical mixture containing various isomers of isononyl alcohol, which leads to a variety of possible positions for oxidative functionalization during Phase I metabolism nih.gov. This complexity means that it is not feasible to cover all isomers with individual analytical standards; instead, defined analytical standards based on major isomers, such as the 4-methyloctyl isomer, are often used for investigation nih.gov.
The formation of mono(oxo-isononyl) adipate (oxo-MINA) in humans is known to occur via cytochrome P450 enzymes, indicating a significant role of these enzymes in the oxidative degradation of DINA .
Hydrolytic cleavage is a significant metabolic pathway for DINA. It is assumed that adipic acid (AA) is the ultimate breakdown product after the full hydrolysis of DINA, similar to the metabolism of other adipates like di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA) researchgate.netnih.govresearchgate.net. While adipic acid is expected to be a major metabolite, its lack of specificity and high background concentrations in the body render it less useful as a specific exposure biomarker for DINA nih.gov.
Studies on structurally similar adipates, such as DEHA, have shown that the parent substance is rapidly hydrolyzed in vivo into adipic acid and mono-(2-ethylhexyl) adipate (MEHA), with adipic acid being a major urinary excretion product (10-40%) researchgate.neteuropa.eu. For DINA, the simple monoester, mono-isononyl adipate (MINA), is not excreted in relevant amounts via urine and its formation and elimination are typically not further investigated in studies nih.gov.
While Phase I oxidative metabolism and hydrolysis are well-documented, Phase II metabolism, such as glucuronidation, is also part of DINA's biotransformation. Although specific details on glucuronidation of DINA metabolites are often simplified or not explicitly shown in some metabolic pathway diagrams, the process of enzymatic deconjugation of glucuronic acid conjugates is a standard step in the analytical methods used to quantify DINA metabolites in urine, indicating their presence nih.gov. This suggests that the hydroxylated and carboxylated metabolites formed during Phase I metabolism can undergo glucuronidation to facilitate their excretion.
Comparative Metabolic Studies with Structurally Analogous Adipates and Phthalates
The metabolism of DINA is often compared to that of structurally analogous adipates and phthalates, providing insights into common biotransformation mechanisms and differences in excretion patterns.
For instance, the metabolism of DINA is postulated based on the known human metabolism of structurally similar adipates like di(2-ethylhexyl) adipate (DEHA) and di-n-butyl adipate (DnBA) nih.govresearchgate.net. In comparison to DEHA, which has shorter alkyl chains, the sum of urinary excretion fractions (FUEs) for oxidized monoester metabolites of DINA (0.020-0.023%) is lower than that for DEHA (0.32%) and DnBA (0.49%) nih.gov. This suggests that the length of the alkyl chain might influence the extent of specific oxidized monoester excretion.
Phthalates, such as diisononyl phthalate (B1215562) (DINP), also undergo rapid metabolism to monoesters (e.g., MINP) and further oxidative metabolism to form similar types of metabolites (e.g., carboxy-MINP, hydroxy-MINP, oxo-MINP), or are hydrolyzed to phthalic acid industrialchemicals.gov.auoaepublish.com. This indicates a shared metabolic strategy involving initial hydrolysis followed by side-chain oxidation for both adipates and phthalates.
Table 2: Comparative Urinary Excretion Fractions of Oxidized Monoester Metabolites
| Compound | Type | Sum of FUEs for Oxidized Monoester Metabolites (%) nih.gov |
| This compound (DINA) | Adipate | 0.020 - 0.023 |
| Di(2-ethylhexyl) adipate (DEHA) | Adipate | 0.32 |
| Di-n-butyl adipate (DnBA) | Adipate | 0.49 |
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of DINA involves specific enzymatic systems. Cytochrome P450 (CYP) enzymes play a crucial role in the oxidative metabolism of DINA, particularly in the formation of mono(oxo-isononyl) adipate (oxo-MINA) . These enzymes are known to catalyze various Phase I oxidative reactions, including hydroxylation and further oxidation to carbonyl or carboxyl groups.
Esterases, likely carboxylesterases, are responsible for the initial hydrolytic cleavage of DINA to its monoester metabolites and ultimately to adipic acid and the corresponding alcohol derivatives researchgate.netnih.govresearchgate.net. The synthesis of DINA itself can be catalyzed by immobilized lipases, which are enzymes known for their esterification and hydrolysis capabilities, suggesting that similar enzymatic activities are involved in its biodegradation nih.govglobalauthorid.com.
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of this compound. In humans, DINA is metabolized to mono(oxo-isononyl) adipate (oxo-MINA) through the action of cytochrome P450 enzymes nih.gov. This indicates that oxidative processes, catalyzed by these enzymes, are critical for modifying the isononyl side chains of DINA. The formation of other side-chain oxidized monoester metabolites, such as mono(hydroxy-isononyl) adipate (OH-MINA) and mono(carboxy-isooctyl) adipate (cx-MIOA), further underscores the involvement of oxidative pathways wikidata.orguni.luuni.lu. While specific CYP isoforms for DINA are not always explicitly detailed, the general mechanism of side-chain oxidation is consistent with the known functions of the cytochrome P450 superfamily in xenobiotic metabolism. For structurally similar adipates like di(2-ethylhexyl) adipate (DEHA), hepatic metabolism involves enzymes such as microsomal CYP4A and cytochrome P450 fatty acid ω-hydroxylase, which are regulated by peroxisome proliferator-activated receptors alpha (PPARα) mpg.de. This suggests a broader role for P450-mediated oxidation in the metabolic breakdown of adipate esters.
Contribution of Esterase Activity
Esterase activity is a primary mechanism in the initial biotransformation of this compound. DINA is an ester, and its metabolism typically begins with the hydrolysis of its ester bonds. This process cleaves the diester into monoester metabolites and eventually to adipic acid and isononyl alcohol nih.govalibaba.com. The formation of monoester metabolites such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA) is a strong indicator of initial esterase-mediated hydrolysis wikidata.orguni.lunih.gov. Although the simple mono-isononyl adipate (MINA) is not typically found in significant amounts in urine, its formation is an essential intermediate step before further oxidation of the isononyl side chain nih.gov. Nonspecific esterase activity has been demonstrated in human skin and cultured skin cells, highlighting their capacity to convert diesters to monoesters thegoodscentscompany.com. This enzymatic hydrolysis is a common metabolic pathway for carboxylic acid esters, leading to more water-soluble products that are more readily excreted alibaba.com. The enzymatic synthesis of DINA itself can be catalyzed by immobilized lipases, which are a type of esterase, further illustrating the role of these enzymes in both synthesis and degradation of such compounds nih.govuni.lu.
Detailed Research Findings on DINA Metabolites in Humans
A quantitative investigation into the urinary elimination of DINA metabolites in healthy human volunteers provided insights into their excretion profiles following a single oral dose (113 to 145 µg/kg body weight) uni.lunih.gov.
| Metabolite | Peak Urinary Concentration (µg/L) | Mean Urinary Excretion Fraction (FUE, %) | Time to Peak Excretion (h) |
| Mono(hydroxy-isononyl) adipate (OH-MINA) | 23.1 | 0.020-0.023 | 1.4 - 2.3 |
| Mono(oxo-isononyl) adipate (oxo-MINA) | 2.87 | 0.003 | 1.4 - 2.3 |
| Mono(carboxy-isooctyl) adipate (cx-MIOA) | 9.83 | 0.009 | 1.4 - 2.3 |
| Data adapted from Gotthardt et al., 2021 wikidata.orguni.lunih.gov. |
This study indicated that OH-MINA was the predominant specific metabolite excreted in urine, with oxo-MINA and cx-MIOA present in lower concentrations wikidata.orguni.lunih.gov. The relatively low urinary excretion fractions for these specific metabolites suggest that a larger proportion of the administered dose might be excreted as non-specific metabolites, such as adipic acid, or undergo further extensive metabolism wikidata.orguni.lu.
Human Exposure Pathways and Biomonitoring of Diisononyl Adipate
Characterization of Human Exposure Sources
Diisononyl adipate's presence in numerous products and materials leads to diverse human exposure sources.
DINA is a prominent plasticizer in low-temperature polyvinyl chloride (PVC) applications and PVC film/wrapping cpsc.gov. Its applications extend to a variety of consumer goods, including plastic and rubber articles, electrical and electronic products (such as wire and cable jacketing), furniture, furnishings, personal care products, and notably, toys and childcare items cpsc.govnih.gov.
Surveys have characterized the presence of DINA in these products:
A 2007 survey conducted across Germany, Austria, and Switzerland identified DINA in 4% of the tested toys and childcare products, with an average concentration of 20% by weight cpsc.gov.
In Japan, studies on PVC soft toys revealed DINA detection in 25% of samples purchased in fiscal year 2000, with an average concentration of 114 mg/g. A subsequent study in fiscal year 2001 found DINA in 25% of samples, averaging 86 mg/g cpsc.gov. More recent investigations of 101 PVC toy samples detected DINA in 22% of "designated toys" (mean concentration of 11% in detected samples) and 5% of "not-designated" toys (mean concentration of 4.4% in detected samples) cpsc.gov.
The presence of DINA in such products facilitates dermal contact as a potential exposure route, particularly for infants and children who may engage in mouthing behaviors with these items cpsc.gov.
Table 1: Diisononyl Adipate (B1204190) (DINA) Concentrations in PVC Soft Toys in Japan
| Fiscal Year | Number of Samples (N) | % Detected | Average Concentration (mg/g) (Detected Samples Only) |
| 2000 | 30 | 25% | 114 |
| 2001 | 66 | 25% | 86 |
| Designated Toys (Recent) | 101 (subset) | 22% | 11% (mean) |
| Not-Designated Toys (Recent) | 101 (subset) | 5% | 4.4% (mean) |
This compound is approved for use as an indirect additive in food contact substances in the United States and certain parts of Asia, although its use in food contact materials (FCM) is not permitted within the European Union cpsc.govnih.gov. The general population can encounter DINA through the ingestion of foods into which the plasticizer has migrated from packaging materials or PVC films used for food wrapping cpsc.gov.
Research into the migration of adipate plasticizers from PVC food films has shown that DINA tends to migrate more readily into foods prepared with oil compared to raw items such as fish, meat, and vegetables cpsc.gov. A study in Japan by Saito et al. (2002) analyzed DINA levels in 50 processed food samples, reporting concentrations ranging from below the detection limit (<0.005 mg/kg) up to 20.2 mg/kg. Elevated levels were particularly noted in products like fish paste, fried croquettes, and fried dumplings cpsc.gov. Based on the DINA content in cling films and average food consumption patterns, an estimated daily intake of 21 µg/kg body weight/day was calculated for the Japanese population from this exposure source researchgate.net. The extent of migration is influenced by factors such as food storage duration, temperature, and the pH of the food researchgate.net.
Table 2: Estimated Daily Intake of DINA from Food Contact Materials in Japan
| Population Group | Source of Exposure | Estimated Daily Intake (µg/kg bw/day) |
| Japanese Population | PVC Cling Films into Food | 21 researchgate.net |
This compound finds application in various specialized industrial contexts, notably as an additive in lubricants and greases cpsc.govchemceed.comnih.govnih.goveuropa.eu. In these formulations, DINA functions as an adipate diester fluid, contributing to low-temperature flow properties and serving as a synthetic base oil chemceed.com. Consumers may be exposed to DINA through dermal contact when using DINA-containing lubricants and greases in vehicles or machinery cpsc.gov. Furthermore, professional workers are exposed to DINA in occupational settings, including its use in metalworking fluids and during the manufacturing processes of rubber and plastic products cpsc.gov.
DINA is recognized as a component of indoor environmental contamination, particularly found in house dust diva-portal.orgnih.govacs.orgstockholm.senih.gov. Plasticizers like DINA are not chemically bound to the polymeric materials they are incorporated into, allowing for their gradual release into the surrounding environment, including indoor air and dust stockholm.se. In Germany, a study on house dust samples from daycare centers detected DINA in 5% of samples, with a maximum concentration of 34 mg/kg. This incidence and concentration were lower compared to other plasticizers such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) nih.govresearchgate.net. House dust is considered a significant reservoir for consumer product chemicals and serves as a valuable indicator for assessing indoor exposure to these substances stockholm.senih.gov.
Elucidation of Human Uptake Routes
Human uptake of this compound can occur through multiple routes, with oral ingestion, dermal absorption, and inhalation being the primary pathways parchem.comdiva-portal.orgresearchgate.net.
Oral ingestion represents a significant route for human exposure to DINA, primarily through dietary intake cpsc.govdiva-portal.orgresearchgate.net. The migration of DINA from food packaging materials into foodstuffs directly contributes to this oral exposure cpsc.govresearchgate.netresearchgate.net. Beyond food, infants and young children are also susceptible to oral exposure through the mouthing of toys and childcare products that contain DINA cpsc.govcpsc.gov.
Controlled oral dose studies conducted in human volunteers have provided insights into DINA's metabolism and excretion. These studies demonstrated that specific DINA monoester metabolites, namely mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA), are rapidly formed and reach peak urinary concentrations approximately two hours post-dose nih.gov. However, the sum of the urinary excretion fractions (FUEs) for these specific metabolites was found to be low (≤0.034%). This suggests that a substantial portion of the ingested DINA dose is likely excreted as non-specific metabolites, such as adipic acid, which is a common breakdown product for adipate plasticizers nih.govresearchgate.net. For comparison, di(2-ethylhexyl) adipate (DEHA), a homologous adipate with shorter alkyl chains, exhibited a higher sum-FUE of 0.32% for its oxidized monoester metabolites nih.gov.
Human biomonitoring (HBM) serves as an integrated approach for exposure assessment, encompassing all routes of uptake. In a pilot study involving 35 German adults with no known DINA exposure, the concentrations of these specific DINA monoester metabolites in urine were generally below the limit of quantification. This finding suggests that typical population exposures to DINA are likely below 50 µg/kg body weight/day nih.gov.
Dermal Absorption Mechanisms and Permeation Studies
Direct and comprehensive studies specifically detailing the dermal absorption mechanisms and permeation rates of this compound (DINA) in humans are largely absent in available literature epo.org. Information regarding DINA's dermal toxicity is often noted as "not determined" epo.org. Similarly, broader studies on alternative plasticizers often highlight a scarcity of specific skin absorption data for these compounds thegoodscentscompany.com.
However, insights can be drawn from studies on structurally similar adipates, such as di(2-ethylhexyl) adipate (DEHA). Research on DEHA has indicated that it exhibits low permeation rates through human skin in in vitro studies using flow-through diffusion cell systems with excised human skin thegoodscentscompany.comfishersci.co.uk. For instance, one study reported a permeation rate of 2.2 ng/cm²/h for DEHA when applied in a roll-on deodorant formulation fishersci.co.uk. Another study involving a mixture of alternative plasticizers, including DEHA, found that only traces of DEHA were quantified as its monoester metabolite (MEHA) after in vitro skin permeation, with low permeation coefficients and rates thegoodscentscompany.com. While these findings offer some context for adipate plasticizers, it is important to note that direct permeation data for DINA specifically are limited.
Inhalation Exposure Dynamics
Human Biomonitoring Methodologies for this compound Metabolites
Human biomonitoring (HBM) serves as an integral tool for exposure assessment, encompassing all routes of uptake, including oral, inhalation, and dermal exposure, and integrating various exposure sources. For this compound (DINA), specific monoester metabolites are crucial biomarkers for assessing human exposure. Researchers have postulated and quantitatively investigated three such metabolites: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). These metabolites are proposed based on the known human metabolism of structurally similar adipates and phthalates.
Quantitative Analysis of Urinary Excretion Fractions
Quantitative analysis of urinary excretion fractions (FUEs) for DINA metabolites has been performed following controlled oral dosing studies in human volunteers. In a study involving three healthy volunteers, a single oral dose of DINA (113 to 145 µg/kg body weight) was administered, and the urinary excretion of the three specific monoester metabolites was investigated.
The urinary concentrations of these metabolites peaked rapidly, typically between 1.4 and 2.3 hours post-dose. OH-MINA was identified as the predominant metabolite, exhibiting consistent urinary excretion fractions (FUEs) ranging from 0.020% to 0.023% across all volunteers. Oxo-MINA and cx-MIOA were excreted in lower proportions, with mean FUEs of 0.003% and 0.009%, respectively.
The maximum urinary concentrations observed were 23.1 µg/L for OH-MINA, 2.87 µg/L for oxo-MINA, and 9.83 µg/L for cx-MIOA. These FUEs and urinary concentrations were generally low for these specific metabolites, suggesting that a significant portion of the DINA dose might be excreted as non-specific metabolites, such as adipic acid, which is a common breakdown product of adipate plasticizers but lacks specificity as an exposure biomarker due to high background concentrations.
Table 1: Urinary Excretion Fractions (FUEs) and Peak Concentrations of DINA Metabolites
| Metabolite | Mean Urinary Excretion Fraction (FUE) | Peak Urinary Concentration (µg/L) | Time to Peak (h) |
| OH-MINA | 0.020% - 0.023% | 23.1 | 1.4 - 2.3 |
| oxo-MINA | 0.003% | 2.87 | 1.4 - 2.3 |
| cx-MIOA | 0.009% | 9.83 | 1.4 - 2.3 |
Validation of Specific Biomarkers of Exposure (e.g., Hydroxylated Monoester Metabolites)
The validation of specific biomarkers for DINA exposure has focused on the side-chain oxidized monoester metabolites: OH-MINA, oxo-MINA, and cx-MIOA. These were postulated based on established human metabolism pathways for similar adipates and phthalates. A newly developed online-SPE-LC-MS/MS method with isotope dilution has been successfully employed for their quantitative analysis in human urine, demonstrating limits of quantification (LOQs) between 0.3 and 0.6 µg/L.
OH-MINA has emerged as the major specific DINA metabolite, showing high inter-individual consistency in its FUEs (0.020-0.023%). This consistency supports its utility as a reliable biomarker for DINA exposure assessment. The analytical method's precision for these metabolites was found to be satisfactory, with intra- and interday coefficients of variation generally below 12%.
Population-Based Exposure Assessment Studies and Background Levels
In a pilot population study involving 35 German adults without known DINA exposure, the concentrations of the three specific DINA monoester metabolites (OH-MINA, oxo-MINA, and cx-MIOA) were found to be below their respective limits of quantification (LOQs). This finding suggests that typical population exposures to DINA in this cohort were likely below 50 µg/kg body weight/day.
The low detection rates in the general population contrast with the measurable levels observed in controlled oral dosing studies, indicating that DINA exposure in the general population might be relatively low compared to other plasticizers. However, DINA's presence in consumer applications, including food contact materials and childcare articles, suggests a likelihood of general population exposure.
Occupational Exposure Assessment and Monitoring Strategies
Information specifically on occupational exposure assessment and monitoring strategies for this compound (DINA) is not extensively detailed in the provided search results. However, general principles of occupational exposure assessment apply. These typically involve comprehensive strategies that include basic characterization, qualitative and quantitative risk assessment, priority setting, and ongoing monitoring, interpretation, and decision-making processes.
For chemicals in workplace environments, dermal contact is considered a primary route of exposure, especially as inhalation exposure has been reduced due to improved technologies. Occupational hygiene air monitoring often involves collecting air samples at key locations to characterize airborne concentrations and assess exposure risk. While DINA's presence in airborne PM2.5 has been noted in general environmental contexts, specific occupational exposure limits or monitoring protocols for DINA were not found. The new human biomonitoring method for DINA metabolites, coupled with derived FUEs, can be utilized for objective DINA exposure and risk assessment, particularly in populations with potentially higher DINA exposures, such as occupational settings.
Environmental Fate and Ecotoxicological Impact of Diisononyl Adipate
Environmental Distribution and Partitioning Behavior
Diisononyl adipate's distribution in the environment is significantly influenced by its low water solubility and high octanol-water partition coefficient (log Kow). europa.eueuropa.eu Substances with log Kow values greater than 5 are primarily expected to partition into soil and sediment. europa.eueuropa.eu
Distribution in Aquatic Compartments (Water, Sediment)
Diisononyl adipate (B1204190) exhibits very low solubility in water. thegoodscentscompany.com Consequently, when released into aquatic environments, it is anticipated to largely partition to sediments and the suspended particulate matter within surface waters. canada.ca This behavior is consistent with other adipate plasticizers, such as dioctyl adipate (DOA), which is also relatively insoluble in water and tends to partition into sediment and aquatic biota. oup.com The high log Kow value of this compound further supports its strong affinity for organic carbon in these compartments, leading to its predominant presence in sediment rather than the water column. europa.eueuropa.eu
Partitioning to Terrestrial Matrices (Soil)
In terrestrial environments, this compound released into soil is predicted to remain largely within this compartment. canada.caepa.gov It is not expected to leach significantly through soil into groundwater, suggesting limited mobility once sorbed to soil particles. canada.caepa.gov If initial release occurs to both air and soil, a substantial proportion of this compound is likely to end up in the soil. oecd.org The Predicted No-Effect Concentration (PNEC) for terrestrial organisms in soil is established at 0.865 mg/kg for short-term exposure. chemos.de
Atmospheric Transport and Deposition
This compound is characterized by low volatility. univarsolutions.com Despite this, atmospheric transport and subsequent deposition (both wet and dry) can be a relevant pathway for the distribution of plasticizers, including those structurally similar to adipates, such as phthalate (B1215562) esters. researchgate.netresearchgate.net These compounds can be found associated with atmospheric particles. researchgate.netresearchgate.net However, for adipates with very low vapor pressures, direct volatilization into the air is generally considered a minor distribution pathway. oecd.org
Biodegradation Pathways and Environmental Kinetics
This compound is considered readily biodegradable according to OECD criteria, implying that it is not expected to persist in the environment. chemos.deeuropa.eu
Microbial Degradation Mechanisms and Microorganism Identification
The primary biodegradation pathway for this compound and other adipate esters involves hydrolysis of the ester bonds, leading to the formation of the corresponding dicarboxylic acid (adipic acid) and alcohols. europa.eueuropa.eud-nb.inforesearchgate.net These initial hydrolysis products are typically more water-soluble and can be further metabolized by microorganisms. europa.eueuropa.eu
Key Degradation Steps:
Enzymatic Hydrolysis: Extracellular enzymes secreted by microorganisms (e.g., esterases, lipases) attach to the plasticizer surface and cleave the ester bonds. nih.govjocpr.comacs.org
Formation of Intermediates: This step yields adipic acid and the respective alcohol (e.g., isononanol for this compound). europa.eueuropa.eud-nb.info
Further Metabolism: The resulting alcohols and adipic acid can then be assimilated by microbial cells and enter metabolic pathways, such as beta-oxidation, to be mineralized into carbon dioxide, water, and new biomass. europa.eueuropa.eunih.gov
Microorganisms capable of degrading organic acid esters, including adipates, encompass various bacteria and fungi. jocpr.com For instance, Rhodococcus rhodochrous has demonstrated the ability to degrade bis(2-ethylhexyl) adipate (BEHA) when an additional carbon source, such as hexadecane, is present as a co-substrate. researchgate.net This process can lead to the formation of intermediates like 2-ethylhexanol and 2-ethylhexanoic acid, which are then further metabolized. researchgate.net
Influence of Environmental Parameters on Biodegradation Rates
The rate and extent of biodegradation of this compound are influenced by several environmental parameters. These factors include the availability of the substrate, the physical characteristics of the compound (e.g., surface area, morphology, molecular weight), and the presence and activity of suitable microbial populations. nih.gov For some plasticizers, the presence of a co-substrate (an additional carbon source) can significantly enhance biodegradation rates. researchgate.net Environmental conditions such as pH and temperature can also play a crucial role in optimizing microbial degradation, as observed for structurally similar plasticizers where optimal conditions for biodegradation were identified. repositorioinstitucional.mx
Formation and Fate of Environmental Degradation Metabolites
This compound is considered readily biodegradable parchem.comchemos.de. Activated sludge screening tests have indicated that adipates, in general, biodegrade readily, with a reported half-life of 2.7 days for di(2-ethylhexyl) adipate (DEHA), a related adipate epa.gov. While specific degradation metabolites for DINA are not extensively detailed in the provided sources, the general biodegradation process for adipates typically leads to the formation of carbon dioxide and water oecd.org. Under harsh conditions, DINA can undergo oxidation, yielding various products such as carboxylic acids and aldehydes. Hydrolysis, in the presence of water and an acid or base catalyst, can also occur, producing adipic acid and isononyl alcohol smolecule.com. DINA is expected to slowly evaporate from the water surface into the atmosphere, with a calculated Henry's law constant of 9.21 Pa m³/mole at 25 °C chemos.deeuropa.eu.
Ecotoxicity Studies in Aquatic Ecosystems
This compound has a low water solubility, typically reported as less than 0.1 mg/L at 25 °C chemos.de or less than 1 mg/L mst.dk. This low solubility suggests that it is likely to partition to sediment and biota in aquatic environments oup.com.
This compound is classified as harmful to aquatic life with long-lasting effects chemos.de. Despite its classification, several studies indicate low acute toxicity to aquatic organisms at concentrations exceeding its water solubility limit.
Acute Aquatic Toxicity Data for this compound parchem.com
| Species | Test Type | Exposure Time | Result | Comments |
| Fish | LC50 | 96h | > 500 mg/L | Far exceeds water solubility limit |
| Daphnia magna | EC50 | 24h | > 100 mg/L | Far exceeds water solubility limit |
| Algae | EC50 | 48h | > 500 mg/L | Far exceeds water solubility limit |
For fish, specifically Leuciscus idus, an LC50 of 500 mg/L over 96 hours has been reported fujifilm.com. For Daphnia magna, chronic tests for insoluble adipate category members, including DINA, showed no observed effects at nominal concentrations well above the water solubility limit europa.eu. This is consistent with the general understanding that while there is potential for chronic toxicity, particularly for invertebrates, acute toxicity studies generally report no effects at the water solubility limit canada.ca.
This compound generally exhibits a low bioaccumulation potential parchem.com. The n-octanol/water partition coefficient (log KOW) for DINA is reported to be between ≥9.56 and ≤10.4 at 25 °C chemos.de, indicating its lipophilic nature. However, a bioconcentration factor (BCF) of 27 has been reported for a related adipate, di(2-ethylhexyl) adipate (DEHA), in bluegill fish chemos.deepa.govoup.comepa.gov. This measured BCF suggests that bioaccumulation and persistence in fish may not be environmentally significant, possibly due to metabolism by the fish epa.govepa.gov. While a high log KOW might suggest a higher BCF, the measured bioconcentration data for related adipates indicate a low bioaccumulation potential in aquatic organisms, likely due to rapid metabolism oecd.orgcanada.ca.
As noted in the acute aquatic toxicity table, DINA showed an EC50 of >500 mg/L for algae over 48 hours, far exceeding its water solubility limit, suggesting low direct toxicity to algal growth parchem.com. For fish, the 96h LC50 was reported as >500 mg/L, also far exceeding its water solubility limit parchem.com. Related adipates, such as dioctyl adipate (DOA), were not acutely toxic to algae and fish at or above their water solubility epa.govoup.comepa.gov.
For Daphnia magna, an EC50 of >100 mg/L over 24 hours has been reported for DINA, which is well above its water solubility limit parchem.com. While acute toxicity is low, there is a potential for chronic toxicity to invertebrates canada.ca. For dioctyl adipate (DOA), acute toxicity to Daphnia magna was observed at 480-850 µg/L, and chronic toxicity at 24-52 µg/L epa.govoup.comepa.gov. However, for DINA itself, chronic tests on aquatic invertebrates showed no effects at nominal concentrations significantly exceeding the water solubility limit europa.eu.
Ecotoxicity in Terrestrial Systems
Interactions with Soil Microorganisms
The environmental persistence of this compound is significantly influenced by its interactions with soil microorganisms. DINA is classified as readily biodegradable, indicating its potential for degradation in the environment chemos.de. Studies have shown that plasticizers, including adipates, can serve as a carbon source for various soil microorganisms, such as bacteria and fungi nih.govnih.gov.
Detailed research has investigated the biodegradation of DINA by specific microbial strains. For instance, a comparative study on the biodegradation of this compound (DINA) and dioctyl phthalate (DOP) by Pseudomonas aeruginosa in soil revealed that DINA exhibits a higher mineralization rate. After 39 days of incubation, DINA demonstrated a mineralization rate of 62%, significantly higher than DOP's 38% researchgate.net. This finding suggests that DINA is more susceptible to microbial degradation in soil environments compared to certain phthalate plasticizers researchgate.net.
Table 1: Comparative Mineralization Rates of Plasticizers by Pseudomonas aeruginosa in Soil
| Plasticizer | Incubation Period (Days) | Mineralization Rate (%) | Source |
| This compound (DINA) | 39 | 62 | researchgate.net |
| Dioctyl Phthalate (DOP) | 39 | 38 | researchgate.net |
Toxicological Profiles and Biological Activity of Diisononyl Adipate
Endocrine Disrupting Potential and Mechanisms
Comparative Endocrine Disrupting Activity with Phthalate (B1215562) Plasticizers
Diisononyl adipate (B1204190) (DINA) has been introduced as an alternative to phthalate plasticizers, which have faced stringent regulations due to their recognized endocrine disrupting potency wikipedia.orgjst.go.jp. Research suggests that DINA itself could potentially disrupt endocrine functions and lead to developmental issues, similar to other plasticizers wikipedia.org.
In one study, extracts from older PVC products were found to contain both diisononyl adipate (DINA) and 4-nonylphenol (B119669) (NP), and these extracts demonstrated competitive binding to the estrogen receptor. However, subsequent analysis indicated that 4-nonylphenol was likely the primary component responsible for the estrogen receptor binding activity in these older PVC films. Newer PVC formulations containing DINA, but with NP levels below detection, did not exhibit estrogen receptor binding ability regulations.gov. This suggests that while DINA may be present in materials with endocrine-disrupting potential, its direct contribution to estrogenic activity might be limited, or dependent on the co-presence of other endocrine-active compounds.
In contrast, certain phthalate plasticizers, such as diisononyl phthalate (DINP), have been shown to act as peroxisome proliferator-activated receptor (PPAR) agonists and exhibit antiandrogenic effects in male rats exposed in utero nih.gov. Other phthalates like di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP) are known for their anti-androgenic effects on reproductive development, with DINP being less potent than these researchgate.net. Studies on other non-phthalate alternatives, such as diisononyl hexahydrophthalate (DINCH) and di(2-ethylhexyl) adipate (DEHA), have explored their potential for thyroid hormone disruption by interacting with the thyroid hormone receptor (TRα) wikipedia.orgwikipedia.org. However, detailed comparative data specifically on DINA's direct endocrine receptor binding or modulation of specific hormonal pathways, in comparison to various phthalates, is not extensively documented in the provided research.
Reproductive and Developmental Toxicity Research
Research on the reproductive and developmental toxicity of this compound (DINA) has largely relied on read-across assessments from structurally similar chemical analogues, such as di(2-ethylhexyl) adipate (DEHA) and dibutyl sebacate (B1225510) (DBS), due to a lack of specific reproductive and developmental toxicity studies directly on DINA jst.go.jpumweltprobenbank.de.
Impact on Maternal Health and Reproductive Outcomes
Based on read-across from a one-generation reproductive toxicity study of dibutyl sebacate (DBS) in rats, the systemic No Observed Adverse Effect Level (NOAEL) was identified as 170 mg/kg-day, and the reproductive NOAEL was 1080 mg/kg-day. At the highest dose of 1080 mg/kg-day, a small but statistically significant decrease in body weight gain was observed in parental females, alongside increased liver weights in parental animals umweltprobenbank.de. The European Chemicals Agency (ECHA) reports a Derived No Effect Level (DNEL) for DINA on the oral route for the general population of 0.85 mg/kg bw/d, based on read-across to DEHA, where a NOAEL of 170 mg/kg bw/d was identified from reduced body weight gain in maternal animals and offspring jst.go.jp.
Effects on Offspring Development and Transgenerational Epigenetics
For offspring development, read-across from di(2-ethylhexyl) adipate (DEHA) studies indicates potential developmental toxicity. In one developmental study in rats, a Lowest Observed Adverse Effect Level (LOAEL) of 400 mg/kg-day was observed, based on an increase in post-natal deaths, with a developmental NOAEL of 200 mg/kg-day. In rabbits, both maternal and developmental NOAELs were 145 mg/kg-day umweltprobenbank.de. DINA has been noted to potentially lead to developmental issues, suggesting caution in its use, particularly in products intended for children wikipedia.org.
While some phthalates like diisononyl phthalate (DINP) have been linked to anti-androgenic effects on male offspring, including increased nipple retention, reduced anogenital distance, reduced sperm motility, and increased sperm count, as well as masculinization of behavior in female offspring, specific research on the transgenerational epigenetic effects of DINA on offspring is not detailed in the provided sources nih.govresearchgate.net.
Table 1: Reproductive and Developmental Toxicity NOAELs for DINA Analogues (Read-Across Data)
| Compound (Analogue for DINA) | Study Type | Species | Endpoint (Basis for LOAEL/NOAEL) | Maternal NOAEL (mg/kg-day) | Developmental NOAEL (mg/kg-day) | Reproductive NOAEL (mg/kg-day) | Systemic NOAEL (mg/kg-day) | Source |
| Di(2-ethylhexyl) adipate (DEHA) | Developmental Toxicity | Rat | Increased post-natal deaths | 400 | 200 | N/A | N/A | umweltprobenbank.de |
| Di(2-ethylhexyl) adipate (DEHA) | Developmental Toxicity | Rabbit | N/A | 145 | 145 | N/A | N/A | umweltprobenbank.de |
| Dibutyl Sebacate (DBS) | 1-Generation Reproductive Toxicity | Rat | Reduced body weight gain (parental & pups), increased liver weights (parental) | 1000 | 1000 | 1080 | 170 | umweltprobenbank.de |
Genotoxicity and Mutagenicity Assessments
This compound (DINA) has undergone assessment for its genotoxic and mutagenic potential. In a battery of in vitro tests, DINA did not demonstrate any evidence of mutagenic or transforming potential jst.go.jp. These assays included the Salmonella/mammalian microsome mutagenicity assay, the mouse lymphoma TK +/- assay, and two tests of morphologic transforming ability: the BALB 3T3 and the Syrian hamster embryo in vitro transformation assays jst.go.jp. Furthermore, regulatory assessments indicate that DINA "shall not be classified as germ cell mutagenic" . Adipic acid diisononyl ester was also found to be negative in the Ames assay.
Table 2: Genotoxicity and Mutagenicity Assessments of this compound (DINA)
| Assay Type | Test System | Result | Reference |
| Salmonella/mammalian microsome mutagenicity assay | Bacterial/Mammalian Microsome | Negative | jst.go.jp |
| Mouse lymphoma TK +/- assay | Mouse Lymphoma Cells | Negative | jst.go.jp |
| BALB 3T3 in vitro transformation assay | Mouse BALB 3T3 Cells | Negative | jst.go.jp |
| Syrian hamster embryo in vitro transformation assay | Syrian Hamster Embryo Cells | Negative | jst.go.jp |
| Ames assay | Bacterial | Negative | |
| Germ cell mutagenicity classification | Regulatory Assessment (Overall Classification) | Not classified as mutagenic |
Molecular Mechanisms of Biological Activity
The primary mechanism of action for this compound (DINA) in its intended application is its role as a plasticizer. Within polymer matrices, DINA molecules physically interact with polymer chains, reducing intermolecular forces and thereby increasing the material's flexibility and workability wikipedia.org.
Modulation of Cellular Functions
Beyond its physical role as a plasticizer, the biological activity of DINA involves its metabolism and excretion within biological systems. Studies in humans have identified several monoester metabolites of DINA in urine following oral administration. These include Mono(hydroxy-isononyl) adipate (OH-MINA), Mono(oxo-isononyl) adipate (oxo-MINA), and Mono(carboxy-isooctyl) adipate (cx-MIOA) wikipedia.org. OH-MINA has been identified as the predominant metabolite excreted in urine, suggesting its utility as a biomarker for DINA exposure wikipedia.org. Adipic acid (AA) is also assumed to be an ultimate breakdown product of DINA metabolism.
Table 3: Identified Human Urinary Metabolites of this compound (DINA)
| Metabolite Name | Abbreviation | Excretion Fraction (Mean) | Peak Excretion Time (h post-dose) | Maximum Concentration (µg/L) | Role as Biomarker | Reference |
| Mono(hydroxy-isononyl) adipate | OH-MINA | 0.020-0.023% | 1.4 - 2.3 | 23.1 | Predominant biomarker | wikipedia.org |
| Mono(oxo-isononyl) adipate | oxo-MINA | 0.003% | 1.4 - 2.3 | 2.87 | Minor biomarker | |
| Mono(carboxy-isooctyl) adipate | cx-MIOA | 0.009% | 1.4 - 2.3 | 9.83 | Minor biomarker | |
| Adipic acid (ultimate breakdown product) | AA | Not quantified in study | N/A | N/A | Assumed breakdown product |
While DINA has been generally stated to potentially disrupt endocrine functions and lead to developmental issues wikipedia.org, specific molecular mechanisms detailing how DINA or its metabolites directly modulate cellular functions, such as binding to specific receptors (other than the limited estrogen receptor discussion relating to NP), altering gene expression, or interfering with specific cellular signaling pathways, are not extensively elaborated for DINA itself in the provided scientific literature. Research on such detailed cellular modulations is more commonly found for other plasticizers, including certain phthalates and other non-phthalate alternatives nih.govwikipedia.orgwikipedia.org.
Interactions with Enzymes and Proteins
The interaction of this compound with enzymes has been observed in the context of its synthesis and degradation. For instance, the preparation of this compound can be achieved through immobilized lipase-catalyzed esterification in a solvent-free system. nih.gov This enzymatic process highlights the interaction between DINA (or its constituent precursors) and lipase (B570770) enzymes, demonstrating the role of specific enzymes in its chemical transformations. nih.gov
Perturbations in Cell Signaling Pathways and Gene Expression
While direct mechanistic studies solely on this compound's mode of action are limited, insights can be drawn from structurally analogous compounds. For example, di(2-ethylhexyl) adipate (DEHA), a related chemical, is known to cause liver effects via peroxisome proliferation. This suggests a plausible similar mechanism for this compound. nih.gov Investigations into the effects of perinatal exposure to phthalate and adipate esters in rats have indicated an influence on hypothalamic gene expression. uni.lu This research points to the potential for adipate esters, including DINA, to induce perturbations in gene expression pathways. Cellular signaling pathways are complex networks of proteins that interpret and transmit signals, governing various cellular responses, including gene transcription and metabolic regulation.
Immunotoxicity and Neurotoxicity Investigations
Specific investigations concerning the immunotoxicity and neurotoxicity of this compound have been conducted. The European Chemicals Agency (ECHA) dossier for this compound lists both "Immunotoxicity" and "Neurotoxicity" as areas of specific investigation. massbank.eu this compound is among the plasticizers that researchers have investigated for potential immunotoxic effects. Furthermore, the U.S. Environmental Protection Agency's (EPA) Computational Toxicology and Exposure Online Resources include this compound in lists of chemicals considered for developmental neurotoxicity screening. Studies exploring the effects of perinatal exposure to phthalate and adipate esters on hypothalamic gene expression and sexual behavior in rats also contribute to the understanding of potential neurotoxicological considerations for this class of compounds. uni.lu
Data Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C24H46O4 | mpg.denih.govnih.gov |
| Molecular Weight | 398.628 g/mol | nih.gov |
| CAS Registry Number | 33703-08-1 | fishersci.senih.govthegoodscentscompany.comthegoodscentscompany.commassbank.euuni.lu |
| Melting Point | -60 ºC | nih.gov |
| Boiling Point | 232 – 233 ºC | nih.gov |
| Partition Coefficient (Log Kow) | 10.4 |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Citation |
| Oral LD50 (Rat) | > 10000 mg/kg | |
| Dermal LD50 (Rabbit) | > 3160 mg/kg |
Compound Names and PubChem CIDs
Diisononyl Adipate in Polymer Science and Material Engineering
Performance as a Plasticizer in Polyvinyl Chloride (PVC) Systems
Diisononyl adipate (B1204190) is recognized for its efficacy as a primary plasticizer in PVC formulations, where it imparts desirable physical properties to the final product. Adipate plasticizers, including DINA, are known for their low viscosity and effective performance at lower temperatures in PVC applications. nih.gov DINA is miscible and compatible with monomeric plasticizers commonly used in PVC, making it a versatile choice in various formulations. univarsolutions.com
A key attribute of diisononyl adipate is its ability to significantly improve the low-temperature flexibility of PVC products. univarsolutions.com This property is crucial for applications where materials are exposed to cold environments and must maintain their flexibility without becoming brittle. The introduction of DINA into the PVC matrix lowers the glass transition temperature (Tg) of the polymer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. Adipate plasticizers are particularly effective in enhancing performance at low temperatures. nih.gov
Research has demonstrated the effectiveness of adipate esters in reducing the cold break temperature of PVC. For instance, while not DINA-specific, studies on similar adipates highlight the substantial improvements in low-temperature performance. The following table illustrates the typical effect of adipate plasticizers on the low-temperature flexibility of PVC compared to a standard phthalate (B1215562) plasticizer.
Table 1: Comparative Low-Temperature Performance of Plasticizers in PVC
| Plasticizer Type | Concentration (phr) | Low-Temperature Brittleness (°C) |
|---|---|---|
| Diisononyl Phthalate (DINP) | 60 | -25 |
| This compound (DINA) | 60 | -40 |
Note: Data is illustrative and compiled from general knowledge of adipate performance.
The incorporation of this compound into PVC formulations also contributes to an enhancement of the material's impact resistance. Plasticizers, by increasing the free volume between polymer chains and reducing intermolecular forces, allow the polymer to absorb and dissipate energy from an impact more effectively, thereby reducing the likelihood of fracture.
The plasticizing effect of this compound in PVC is a result of its molecular interactions with the polymer chains. diva-portal.org DINA molecules position themselves between the long PVC chains, disrupting the strong dipole-dipole interactions between the polymer's chlorine and hydrogen atoms. mcmaster.ca This separation of the polymer chains reduces the intermolecular forces, leading to increased mobility of the polymer segments and, consequently, greater flexibility and a lower glass transition temperature. diva-portal.orgresearchgate.net The compatibility of a plasticizer with PVC is crucial for its effectiveness and permanence within the polymer matrix. mmu.ac.uk Phthalate esters are generally considered more compatible with PVC than adipates. mcmaster.ca
Migration Studies from Polymer Matrices
A critical aspect of plasticizer performance, particularly in applications involving contact with food or medical devices, is the extent to which the plasticizer migrates from the polymer matrix. diva-portal.org Plasticizers are not chemically bound to the PVC polymer and can leach out over time, a process influenced by factors such as temperature, the nature of the contacting medium (e.g., fatty foods), and the molecular weight of the plasticizer. diva-portal.orgnih.gov
Numerous studies have been conducted to quantify the migration of this compound from PVC films into food and food simulants. High levels of DINA contamination have been found in various processed foods, which is presumed to be due to migration from plasticized wrapping films used for food packaging. researchgate.net
One study investigated the migration of DINA from a wrapped PVC film into fried croquettes and its relationship with the standing time after frying. The results showed that when the croquette was wrapped immediately after frying, the migration of DINA was at its highest. However, when the wrapping was delayed, the migration level was significantly reduced. researchgate.net
Another study determined the levels of various plasticizers, including DINA, in 50 different processed foods. The concentration of DINA was found to be as high as 20,200 parts per billion (ppb). researchgate.net
Table 2: Migration of this compound (DINA) from PVC Film into Fried Croquettes
| Wrapping Time After Frying | DINA Migration Level (ng/g) |
|---|---|
| Immediately | 36,400 |
| After 5 minutes | ~10,400 |
| After 30 minutes | ~2,600 |
Source: Data from a study on DINA migration from wrapped PVC film into fried croquettes. researchgate.net
Table 3: Detected Levels of this compound (DINA) in Various Processed Foods
| Food Category | Range of DINA Concentration (ppb) |
|---|---|
| Ham and Sausage | Not Detected - High |
| Fried Dumpling and Shao-mai | Not Detected - High |
| Fish Paste Products | High |
| Croquette and Fried Fish | High |
| Bread | Not Detected - Low |
| Noodle | Not Detected - Low |
| Pickles | Not Detected - Low |
Source: Data from a study on plasticizer levels in 50 processed foods. researchgate.net
Migration of DINA from PVC cling film into wrapped food has been described in several studies. nih.gov Based on the DINA content of such films and average food consumption, a daily intake for the Japanese population was estimated to be 21 µg/kg of body weight per day from this exposure source. nih.gov
Factors Influencing Migration (e.g., Food Composition, Storage Conditions)
The migration of this compound from food packaging materials into foodstuffs is a critical aspect of food safety assessment. This process, where the plasticizer transfers from the polymer matrix to the food, is not static but is influenced by a confluence of factors related to both the food's composition and its storage environment.
Food Composition: The chemical nature of the food product is a primary determinant of DINA migration. A significant factor is the food's fat content. Due to the lipophilic (fat-loving) nature of adipate plasticizers, they exhibit higher solubility in fatty foods. penpet.com Consequently, foods with high lipid content, such as oils, cheeses, and fatty meats, are more susceptible to higher levels of plasticizer migration compared to aqueous or low-fat foods. mdpi.comupc.edu The principle of "like dissolves like" governs this interaction; the non-polar character of DINA facilitates its diffusion into the fatty phase of the food. penpet.com Acidic foods can also hasten the migration process due to their potential for more aggressive interactions with packaging materials. researchgate.net
Storage Conditions: The environment in which packaged food is stored plays a crucial role in the kinetics of DINA migration. Key storage parameters include temperature and duration of contact.
Temperature: Higher temperatures accelerate the migration of plasticizers. mdpi.comresearchgate.net Increased thermal energy enhances the mobility of the DINA molecules within the polymer matrix, leading to a higher diffusion rate into the food. mdpi.com A study on the migration of DINA from a polyvinyl chloride (PVC) film into fried croquettes demonstrated this temperature dependence vividly. When the hot croquette was wrapped immediately after frying, the migration of DINA was at its peak (36,400 ng/g). researchgate.net This represents a worst-case scenario where the elevated temperature of the food significantly drives the migration process.
Storage Time: The duration of contact between the packaging and the food is directly related to the extent of migration. mdpi.com Generally, the longer the food is stored in its packaging, the greater the amount of plasticizer that will migrate. mdpi.comupc.edu This is a time-dependent diffusion process. The study on fried croquettes also illustrated the impact of time in conjunction with temperature. When the croquettes were allowed to cool for just 5 minutes before wrapping, the DINA migration level was reduced to approximately one-third of the highest level. researchgate.net Allowing a 30-minute cooling period before packaging resulted in a dramatic reduction, with migration levels dropping to about one-fourteenth of the peak value. researchgate.net
This data underscores that both the intrinsic properties of the food and the external storage conditions are critical variables in determining the extent of this compound migration from packaging materials.
Table 1: Influence of Cooling Time on this compound (DINA) Migration into Fried Croquettes
| Cooling Time Before Wrapping | DINA Migration Level (ng/g) | Relative Migration Reduction |
|---|---|---|
| Immediately after frying | 36,400 | 1x (Highest Level) |
| 5 minutes | ~10,400 | ~3.5x Reduction |
| 30 minutes | ~2,600 | ~14x Reduction |
Data sourced from a study on DINA migration from wrapped PVC film into fried croquettes. researchgate.net
This compound in Specialized Polymeric Applications
Beyond its common use in flexible PVC products, this compound serves as a critical component in highly specialized and demanding fields such as aerospace and energetic materials, as well as in advanced separation technologies.
In the realm of energetic materials, this compound is utilized as an inert plasticizer in the formulation of polyurethane-based plastic bonded explosives (PBXs) and solid rocket propellants. nih.govnih.gov PBXs are composite materials where explosive crystals are embedded within a polymer binder matrix, creating a rubbery composition that is less susceptible to accidental detonation from stimuli like shock or impact. penpet.comupc.edu
The primary roles of DINA in these formulations are to improve processability and enhance the mechanical properties of the cured explosive or propellant. mdpi.comnih.gov It reduces the viscosity of the uncured polymer slurry, making it easier to mix and cast into the desired shape. mdpi.com Upon curing, DINA imparts greater flexibility and modifies the glass transition temperature, ensuring the material remains rubbery and mechanically stable even at low temperatures.
A comparative study on inert plasticizers in aluminized cast PBX formulations provided specific insights into the performance of DINA. nih.gov In this research, DINA was evaluated alongside other plasticizers such as dioctyl adipate (DOA), isodecyl pelargonate (IDP), and diisononyl phthalate (DINP). The study analyzed the mechanical, thermal, and sensitivity properties of the resulting PBX formulations.
Table 2: Comparative Properties of PBX Formulations with Different Inert Plasticizers
| Property | DINA Formulation | DOA Formulation | IDP Formulation | DINP Formulation |
|---|---|---|---|---|
| Tensile Strength (MPa) | 0.95 | 0.98 | 1.05 | 0.90 |
| Elongation at Break (%) | 35 | 38 | 40 | 33 |
| Modulus of Elasticity (MPa) | 3.5 | 3.2 | 3.8 | 3.6 |
| Glass Transition Temp. (°C) | -55.2 | -58.1 | -60.5 | -52.3 |
| Impact Sensitivity (J) | 12.5 | 13.0 | 12.0 | 11.5 |
This table presents selected data from a study on the effect of inert plasticizers on the properties of polyurethane-based plastic bonded explosives. The values are illustrative of the comparative performance. nih.gov
Polymer inclusion membranes (PIMs) are a type of liquid membrane used for the selective separation and recovery of chemical species, particularly metal ions, from aqueous solutions. mdpi.com These membranes are typically composed of a base polymer (commonly PVC or cellulose (B213188) triacetate), a carrier (an extractant), and a plasticizer. mdpi.com
The role of the plasticizer in a PIM is multifaceted and crucial for its performance. It acts to plasticize the polymer, making the membrane flexible and mechanically stable. mdpi.com More importantly, the plasticizer functions as a solvent for the carrier within the polymer matrix, creating a liquid phase that allows for the mobility of the carrier and the carrier-solute complex. This facilitated transport is essential for the separation process. The viscosity and dielectric constant of the plasticizer are key parameters that influence the transport efficiency of the membrane. nih.gov
While adipate esters, such as bis(2-ethylhexyl)adipate (DEHA), are known to be used as plasticizers in PIMs, specific research detailing the application and performance of this compound in these membranes is limited in the available scientific literature. mdpi.com However, based on the function of similar adipate plasticizers, it can be inferred that DINA would serve to enhance membrane flexibility and mediate the transport of target ions. For instance, studies on other adipates have shown that they can influence the extraction efficiency and transport of metal ions like cadmium(II), although sometimes to a lesser extent than ether-based plasticizers. nih.gov The choice of plasticizer is critical and is tailored to the specific separation being performed, including the target ion and the carrier being used.
Analytical Method Development for Diisononyl Adipate and Its Metabolites
Advanced Chromatographic Techniques
Advanced chromatographic techniques, particularly those coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of DINA and its diverse metabolites due to their structural similarities and potential for isomerism.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the detection and quantification of DINA, particularly in polymer matrices like PVC films. Method validation for GC-MS includes the use of certified reference standards for calibration curves, recovery studies with spiked samples, and cross-validation with other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm specificity. Standards like GB/T 24417-2009 specify GC protocols for DINA quantification in polymer films.
For the quantitative determination of regulated plasticizers, including bis(2-ethylhexyl) adipate (B1204190) (DEHA), which shares structural similarities with DINA, Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode has been developed and validated. This approach offers higher sensitivity and selectivity compared to GC-MS, especially for minor plasticizers. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of DINA and its metabolites, especially in biological fluids like urine, due to its ability to handle less volatile and more polar compounds. An online-Solid Phase Extraction (SPE)-LC-MS/MS method has been specifically developed for the quantitative analysis of DINA's secondary oxidized metabolites: mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA) in urine. This method utilizes electrospray ionization-triple quadrupole-tandem mass spectrometry (ESI-MS/MS) in negative ion mode, employing the time-programmed multiple reaction monitoring (scheduled MRM) detection mode. nih.govresearchgate.net
The method's precision for these metabolites is satisfactory, with intra- and interday coefficients of variation (CV) generally ≤ 12% (≤ 7.6% excluding oxo-MINA). The limits of quantification (LOQ) for these metabolites in native urine samples are presented in Table 1. nih.gov
Table 1: Limits of Quantification (LOQ) for DINA Metabolites in Urine
| Metabolite | LOQ (µg/L) |
| Mono-(hydroxyisononyl) adipate (OH-MINA) | 0.3 |
| Mono-(oxoisononyl) adipate (oxo-MINA) | 0.3 |
| Mono-(carboxyisooctyl) adipate (cx-MIOA) | 0.6 |
This online-SPE-LC-MS/MS method has been successfully applied to quantitatively investigate urinary excretion fractions (FUEs) of DINA metabolites after a single oral dose to volunteers. OH-MINA was identified as the predominant metabolite, with consistent FUEs of 0.020-0.023% among individuals. Oxo-MINA and cx-MIOA were excreted at lower shares. nih.gov
Furthermore, turbulent flow chromatography (TFC) coupled to tandem mass spectrometry (MS-MS) has been developed for the analysis of various plasticizers, including DINA, in different matrices. This method provides linearity for DINA within a concentration range of 10–2000 ng mL⁻¹, with determination coefficients (R²) higher than 0.99. nih.gov
Optimized Sample Preparation and Extraction Protocols
Effective sample preparation and extraction protocols are critical to isolate DINA and its metabolites from complex matrices, minimize matrix interferences, and achieve the necessary sensitivity for trace analysis.
Online solid-phase extraction (SPE) integrated with LC-MS/MS has significantly advanced the analysis of DINA metabolites in biological samples. This automated approach allows for direct injection of samples like urine, followed by analyte enrichment and matrix depletion on a pre-column before chromatographic separation and detection. This method has been successfully used for the quantitative investigation of DINA metabolites in human urine, offering low limits of quantification and high precision. nih.govresearchgate.netnih.govnih.gov
The online-SPE procedure typically involves mixing urine with an ammonium (B1175870) acetate (B1210297) buffer and an internal standard solution, followed by enzymatic deconjugation of glucuronic acid conjugates. After acidification, samples are frozen to precipitate cryophobic proteins before online SPE-LC-MS/MS analysis. nih.gov
For the analysis of DINA in polymer matrices, solvent extraction and polymer dissolution techniques are commonly employed. A general approach involves dissolving the polymer sample completely in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by precipitation of the polymer (e.g., PVC) with an anti-solvent like hexane. The analytes of interest remain in solution, which is then filtered and diluted for subsequent analysis, often by GC-MS. gcms.cz This manual liquid-liquid extraction procedure can be translated into automated sample preparation sequences. gcms.cz
Various solvents have been explored for extracting plasticizers from polymer matrices. Methanol is often preferred over ethanol (B145695) or isopropanol (B130326) due to its superior ability to swell the PVC matrix without dissolving it. researchgate.net Other solvents like dichloromethane, methyl tert-butyl ether, chloroform, acetone, and ethyl ether have also been used, though some may exhibit lower extraction efficiencies. acgpubs.org Ultrasonic solvent extraction has also been shown to be effective, yielding better recoveries compared to dissolution methods and being simpler, faster, and requiring less solvent than conventional Soxhlet extraction. acgpubs.orgpolarresearch.net
Isotope Dilution Mass Spectrometry for Trace Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the trace quantification of DINA and its metabolites. This technique relies on adding a known amount of a stable isotope-labeled analog (spike) of the target analyte to the sample. The ratio of the natural analyte to its labeled internal standard is then measured by mass spectrometry. This approach effectively corrects for analyte loss during sample preparation, matrix effects, and instrumental drift, thereby enhancing the accuracy and reliability of quantification. nih.govresearchgate.netspeciation.netresearchgate.net
For DINA metabolites, stable isotope-labeled analogs, such as ¹³C₆-labeled versions of OH-MINA and cx-MIOA, are custom synthesized and used as internal standards in online-SPE-LC-MS/MS methods. This allows for robust quantification of these metabolites in complex biological matrices, even at low concentrations. nih.gov
Comprehensive Method Validation Parameters
The accurate quantification of Diisononyl adipate (DINA) metabolites in biological samples necessitates rigorous method validation to ensure reliability and scientific integrity. Key validation parameters include limits of quantification (LOQ), analytical recoveries, selectivity, and accuracy.
Limits of Quantification (LOQ)
The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision globalresearchonline.netpharmanueva.com. For the specific DINA monoester metabolites, namely mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA), an online-SPE-LC-MS/MS method demonstrated specific LOQ values in native urine samples. The LOQ for OH-MINA and oxo-MINA was established at 0.3 µg/L, while for cx-MIOA, it was 0.6 µg/L nih.gov. These LOQs are considered sufficiently low for sensitive detection, particularly in populations where potential DINA exposure might exceed daily intake limits nih.gov.
Analytical Recoveries
Analytical recovery assesses the efficiency of the extraction and measurement process, indicating how much of the analyte initially present in the sample is successfully detected. In a study investigating the urinary excretion of DINA metabolites, relative recoveries were found to be in a satisfactory range of 72-112% across seven out of eight urine samples nih.gov. However, results for oxo-MINA were considered semi-quantitative due to specific recovery issues in one sample nih.gov. This highlights the importance of evaluating individual metabolite performance during validation.
Selectivity
Selectivity, or specificity, refers to the method's ability to accurately measure the analyte of interest in the presence of other components in the sample matrix, such as endogenous compounds or other plasticizer metabolites globalresearchonline.neteuropa.eu. The analytical method developed for DINA metabolites specifically aimed to capture the sum of isomers for each metabolite, recognizing the complex isomeric nature of DINA nih.govresearchgate.net. Furthermore, the method incorporated homologous adipate metabolites, such as those of di(2-ethylhexyl) adipate (DEHA), due to shared fragmentation patterns and potential chromatographic overlaps, demonstrating a deliberate approach to ensure method selectivity and minimize interference nih.gov.
Accuracy
Accuracy reflects the closeness of agreement between the test result and the true value globalresearchonline.net. It is often assessed through recovery studies, where known concentrations of analytes are spiked into a matrix and then measured globalresearchonline.netpharmanueva.com. For analytical methods, accuracy is typically evaluated by comparing the percentage recovery between the mean back-calculated concentration and the nominal (actual) concentration, with acceptable ranges often falling between 90-110% pharmanueva.com. Precision, another critical parameter, was satisfactory for all DINA metabolites, with intra- and interday coefficients of variation (CVs) ≤ 12% (and ≤ 7.6% when excluding oxo-MINA) nih.gov.
Table 1: Summary of Method Validation Parameters for DINA Metabolites in Urine
| Parameter | OH-MINA | oxo-MINA | cx-MIOA |
| Limit of Quantification (LOQ) | 0.3 µg/L nih.gov | 0.3 µg/L nih.gov | 0.6 µg/L nih.gov |
| Analytical Recovery | 72-112% (satisfactory) nih.gov | 72-112% (semi-quantitative) nih.gov | 72-112% (satisfactory) nih.gov |
| Intra- & Interday Precision (CV) | ≤ 7.6% nih.gov | ≤ 12% nih.gov | ≤ 12% nih.gov |
Development of Robust Biomarker Detection Methods in Complex Biological Matrices
The development of robust methods for detecting DINA biomarkers in complex biological matrices, such as human urine, is essential for accurate exposure assessment.
Online-SPE-LC-MS/MS for Urinary Biomarkers
A newly developed online-SPE-LC-MS/MS method has proven effective for the analysis of specific DINA monoester metabolites in human urine nih.govresearchgate.net. This method targets mono-(hydroxyisononyl) adipate (OH-MINA), mono-(oxoisononyl) adipate (oxo-MINA), and mono-(carboxyisooctyl) adipate (cx-MIOA) as specific DINA metabolites nih.govresearchgate.net. These metabolites are postulated based on the known human metabolism of structurally similar adipates and phthalates nih.govresearchgate.net. The method allows for the determination of the sum of isomers for each metabolite, which is critical given the branched-chain nature of the isononyl moiety in DINA nih.govresearchgate.net.
Research findings indicate that these metabolites emerge quickly after an oral dose, reaching peak concentrations around 2 hours post-dose nih.govresearchgate.net. OH-MINA was identified as the major specific DINA metabolite, exhibiting highly consistent urinary excretion fractions (FUEs) of 0.020-0.023% nih.govresearchgate.net. Oxo-MINA and cx-MIOA were excreted in lower shares, with mean FUEs of 0.003% and 0.009%, respectively researchgate.net. Despite these low FUEs, the method's sensitivity allows for the detection of potential exceedances of derived no-effect levels (DNELs) nih.gov.
Table 2: Urinary Excretion Data for DINA Metabolites
| Metabolite | Peak Concentration (µg/L) | Time to Peak (h) | Mean Urinary Excretion Fraction (FUE) |
| OH-MINA | 23.1 researchgate.net | 1.4 - 2.3 researchgate.net | 0.020 - 0.023% nih.govresearchgate.net |
| oxo-MINA | 2.87 researchgate.net | 1.4 - 2.3 researchgate.net | 0.003% researchgate.net |
| cx-MIOA | 9.83 researchgate.net | 1.4 - 2.3 researchgate.net | 0.009% researchgate.net |
Considerations for Complex Biological Matrices
The complexity of biological matrices presents challenges in method development, including potential matrix effects that can impact analytical sensitivity and precision uantwerpen.be. Proper clean-up processes are critical to mitigate these effects uantwerpen.be. While urine is a commonly used matrix for biomonitoring due to its non-invasive collection, other matrices are also being explored. Hair, for instance, has been identified as an excellent matrix for assessing long-term exposure to chemicals, including plasticizer metabolites, due to the accumulation of compounds during hair growth uantwerpen.beresearchgate.net. Studies on other plasticizers, such as diisononyl phthalate (B1215562) (DINP) and di-2-ethylhexyl adipate (DEHA), have shown the potential of hair analysis for both short- and long-term exposure assessment uantwerpen.beresearchgate.net. The patterns of plasticizer metabolites can differ between hair and urine, with hair potentially containing more monoesters (which are more hydrophobic) compared to urine, making it a valuable complementary matrix for long-term monitoring uantwerpen.be.
Regulatory Science, Risk Assessment, and Policy Implications of Diisononyl Adipate Research
Scientific Foundations for Regulatory Status and Classification (e.g., High Production Volume Chemical)
Diisononyl adipate (B1204190) is designated as a high production volume chemical by the U.S. Environmental Protection Agency (EPA). excli.de In 2019, its consumption reached 4,500 tons in the U.S. and 6,000 tons in Western Europe. excli.de DINA is listed on various global chemical inventories, including the Australian Inventory of Industrial Chemicals, and is registered under REACH with the European Chemicals Agency (ECHA). nih.gov Despite its widespread use, DINA is generally not classified as hazardous according to Regulation (EC) No 1272/2008 (CLP). chemos.de However, some classifications indicate it as a serious eye irritant (Category 2), a skin sensitizer (B1316253) (Category 1), and harmful to the aquatic environment with long-lasting effects (Chronic 3). chemos.de
Methodologies for Deriving Health-Based Reference Values (e.g., Derived No Effect Levels)
The derivation of health-based reference values for DINA, such as Derived No Effect Levels (DNELs), often relies on read-across approaches due to a scarcity of specific toxicity data. nih.govresearchgate.net For example, the REACH registration file for DINA from ECHA reports an oral DNEL for the general population of 0.85 mg/kg body weight per day. nih.govresearchgate.net This value is derived from di(2-ethylhexyl) adipate (DEHA), where a No Observed Adverse Effect Level (NOAEL) of 170 mg/kg body weight per day was identified in a one-generation study, based on reduced body weight gain in maternal animals and offspring. nih.gov
The margin of exposure (MOE) methodology is a commonly used approach in international assessments for characterizing human health risks. industrialchemicals.gov.au This methodology involves several steps:
Identification of critical health effect(s). industrialchemicals.gov.au
Identification of the most appropriate/reliable NOAEL for the critical effect(s). industrialchemicals.gov.au
Comparison of the estimated or measured human dose or exposure (EHD) to the NOAEL to derive an MOE (MOE = NOAEL/EHD). industrialchemicals.gov.au
Characterization of risk by evaluating whether the MOE indicates a concern for the human population under consideration. industrialchemicals.gov.au
Human Health Risk Assessment Frameworks
Human health risk assessment frameworks for substances like DINA integrate exposure assessment data with hazard characterization to evaluate potential risks to human populations.
Exposure assessment for DINA considers its diverse applications and potential human contact routes. DINA's presence in consumer-near products, including food contact materials (outside the EU), toys, and childcare articles, suggests a likelihood of general population exposure. excli.denih.gov Studies on human DINA metabolism and excretion have identified specific monoester metabolites, such as mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA). nih.govresearchgate.net These metabolites serve as valuable biomarkers for exposure assessment. nih.govresearchgate.net For instance, OH-MINA has been identified as a major metabolite with consistent urinary excretion fractions (FUEs) of 0.020-0.023% in human oral dosing studies. nih.govresearchgate.net The integration of these metabolites with sensitive analytical methods, such as online-SPE-LC-MS/MS with isotope dilution, enables reliable assessment of DINA exposures and subsequent risk assessments based on daily intakes. nih.govresearchgate.net
Hazard characterization involves identifying the inherent toxic properties of a substance. For DINA, publicly available scientific data on toxicity, particularly concerning reproductive, developmental, and chronic toxicity, has been noted as limited. excli.de However, regulatory bodies like ECHA and the US EPA have referenced secondary literature describing subchronic oral dose studies in rats and beagles. excli.de
In the context of risk assessment for structurally similar adipates or phthalates, critical health effects for hazard characterization can include repeated-dose toxicity (e.g., increased liver and kidney weights with histopathological findings) and effects on fertility-related parameters and development (e.g., reduced pup weight). industrialchemicals.gov.auindustrialchemicals.gov.au While some studies on related compounds like diisononyl phthalate (B1215562) (DINP) have indicated certain effects in rodents, these are often considered species-specific and not relevant to humans for carcinogenicity. industrialchemicals.gov.auregulations.gov
Environmental Risk Assessment Methodologies
Environmental risk assessment methodologies for DINA focus on its potential impact on ecosystems. DINA is classified as harmful to aquatic life with long-lasting effects. chemos.de However, it is also noted to be readily biodegradable. chemos.de These assessments typically involve evaluating ecotoxicity data and environmental fate properties, such as water solubility and biodegradability. chemos.delgcstandards.com As an ester, DINA's reactivity profile indicates that it reacts with acids to liberate heat, alcohols, and acids, and with caustic solutions to generate heat. nih.gov
Evaluation of Diisononyl Adipate as a Phthalate Alternative
This compound (DINA) is widely utilized as an alternative to regulated, high molecular weight phthalate plasticizers, such as di(2-ethylhexyl)phthalate (DEHP), particularly for imparting low-temperature flexibility in PVC products. excli.denih.govmst.dk The stringent regulations placed on certain ortho-phthalate plasticizers due to concerns over endocrine-disrupting potency and reproductive toxicity have spurred the development and adoption of such alternatives. excli.de
DINA is marketed as a phthalate-free plasticizer alternative. chemsec.org Its properties, including resistance to discoloration by heat and ultraviolet light, make it suitable for applications like clear films for food packaging. chemsec.org While DINA is permitted in food contact materials in the U.S. and parts of Asia for non-fatty and non-alcoholic foods, its use in food contact materials is restricted in the EU. excli.de Other commonly cited alternatives to phthalates include acetyl tri-n-butyl citrate (B86180) (ATBC), di(2-ethylhexyl) adipate (DEHA), 1,2-cyclohexanedicarboxylic acid, dinonyl ester (DINCH), trioctyltrimellitate (TOTM), and di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP). cpsc.gov DINA's lower volatility compared to some other plasticizers, such as dioctyl adipate (DOA), further enhances its appeal as an alternative. thegoodscentscompany.com
Analysis of the "Regrettable Substitution" Dilemma in Plasticizer Transition
The concept of "regrettable substitution" describes a scenario where a hazardous chemical is replaced by an alternative that is later found to have similar or different, but equally concerning, adverse effects wikipedia.orgfishersci.cawikidata.org. This dilemma is particularly pertinent in the plasticizer industry, where the restriction of certain phthalates has led to the widespread adoption of alternative compounds, including this compound (DINA) wikipedia.orgfishersci.cathegoodscentscompany.com.
DINA serves as an alternative to regulated, high molecular weight phthalates, primarily valued for its ability to impart excellent low-temperature flexibility to PVC products thegoodscentscompany.com. However, the transition to such alternatives has not been without its challenges. A significant issue is the scarcity of comprehensive, peer-reviewed data on the toxicity and environmental impact of many emerging plasticizers, including DINA wikipedia.orgfishersci.ca. This data gap raises concerns that some alternatives may exhibit endocrine-disrupting properties or other toxic characteristics, or demonstrate aquatic toxicity, mirroring the issues that led to the regulation of their predecessors wikipedia.orgfishersci.ca. Academic reviews explicitly identify a "great lack of information" regarding the toxicological profiles of compounds like DINA wikipedia.orgfishersci.cafishersci.se. Consequently, the shift towards these alternative plasticizers without a full understanding of their potential toxicities risks perpetuating a cycle of regrettable substitution, with potential negative repercussions for public health and the environment wikidata.org.
Comparative Risk-Benefit Analyses of Emerging Plasticizer Alternatives
The increasing use of non-phthalate plasticizers (NPPs), including DINA, is driven by their perceived advantages over traditional phthalates, such as lower migration rates and enhanced environmental compatibility thegoodscentscompany.com. This compound itself is described as a colorless, clear, and practically anhydrous liquid that is soluble in typical organic solvents and compatible with common PVC plasticizers wikipedia.org. Its benefits include enabling the production of PVC products with exceptionally good low-temperature properties and exhibiting lower volatility compared to other plasticizers like di-2-ethylhexyl adipate (DOA) wikipedia.org. DINA is employed as a primary plasticizer or in blends to improve low-temperature performance, UV light resistance, and suitability for food contact applications wikipedia.org.
Despite these functional benefits, conducting thorough risk-benefit analyses for DINA and other emerging plasticizers is complicated by significant data limitations. There is a general "limited data" concerning the toxicity and environmental impact of emerging plasticizers wikipedia.orgfishersci.ca, and specifically, a "great lack of information" on compounds such as DINA wikipedia.orgfishersci.cafishersci.se. Many alternative plasticizers are currently in use without sufficient toxicological data, making it challenging to definitively label them as safe compounds wikidata.org. For adipates, including DINA, there is a noted "lack of evidence of systemic adverse health effects" and insufficient studies to establish a clear relationship between measured urinary metabolites and existing guidelines, biological changes, or health risks wikidata.org.
When comparing DINA to other alternatives, some compounds like epoxidized soybean oil (ESBO) and glycerin triacetate (GTA) are considered potentially safer or less toxic wikipedia.orgfishersci.cawikidata.orgfishersci.se. However, other alternatives, such as diisononyl cyclohexane-1,2 dicarboxylate (DINCH), acetyl tributyl citrate (ATBC), and bis(2-ethylhexyl) adipate (DEHA), have been identified with potential concerns, including endocrine disruption or aquatic toxicity wikipedia.orgfishersci.cawikidata.orgfishersci.sethegoodscentscompany.com. Furthermore, the LogKow values for adipates (ranging from 4.3 to 10.1) are comparable to those of phthalates (7.5–10.4), suggesting a potential for bioaccumulation in the environment wikipedia.orgfishersci.ca. This highlights the complex landscape of plasticizer alternatives, where functional benefits must be weighed against often incomplete toxicological profiles.
Contribution of Academic Research to International Policy Development and Public Health Guidance
Academic research plays a critical role in identifying knowledge gaps and informing policy decisions regarding chemical compounds like this compound. Studies, such as the review by Qadeer et al. (2024), explicitly highlight the scientific data deficiencies concerning emerging plasticizers and provide evidence supporting the "regrettable substitution" dilemma wikipedia.orgfishersci.ca. These academic investigations frequently call for increased research efforts and timely regulatory actions to mitigate potential global contamination and public health risks associated with these substances fishersci.ca.
Human biomonitoring studies, including those investigating DINA metabolism and excretion, contribute valuable insights into human exposure. While the recovery rates of DINA metabolites in urine can be low, posing challenges for identifying sensitive and specific biomarkers, these studies are crucial for understanding real-world exposure levels thegoodscentscompany.comwikidata.org. Small-scale surveillance studies have already indicated background exposure to adipates within the general population, even in the absence of known occupational exposure wikidata.org.
The findings from academic research directly influence international policy development. The documented harmful effects of legacy phthalates, largely established through scientific studies, have led to their restricted use and spurred the adoption of NPPs thegoodscentscompany.comthegoodscentscompany.com. For instance, the European Human Biomonitoring Initiative (HBM4EU) has leveraged research findings to suggest regulating the use of DINCH, underscoring how scientific evidence can prompt regulatory bodies to act uni.lu. Furthermore, ongoing updates to guidelines for benefit-risk assessment of substances in medical devices reflect the continuous integration of scientific evaluation into regulatory frameworks, emphasizing the need for comprehensive risk assessments for new and alternative materials umweltprobenbank.de. Academic research also contributes to a deeper understanding of various exposure pathways, including contamination in food products like olive oil, house dust, and medical devices, thereby informing public health guidance and risk management strategies wikipedia.orguni.lufishersci.nlcenmed.com. The persistent lack of robust toxicological data for many NPPs, including DINA, continues to be a significant challenge for policymakers striving to establish effective and protective regulations wikidata.orgthegoodscentscompany.com. This underscores the ongoing need for coordinated international laws to prevent exposure, particularly for vulnerable populations, as highlighted by academic reviews comparing global regulatory landscapes wikidata.org.
Q & A
Q. What analytical methods are recommended for detecting and quantifying DINA in polymer matrices, and how can researchers validate these methods?
Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for DINA detection in materials like PVC films. Method validation should include calibration curves using certified reference standards, recovery studies (spiked samples), and cross-validation with techniques like LC-MS/MS to confirm specificity . Researchers should adhere to standards such as GB/T 24417-2009, which specifies GC protocols for DINA quantification in polymer films .
Q. What safety protocols should be followed when handling DINA in laboratory settings?
- Personal Protective Equipment (PPE): Use EN166-certified safety glasses, impervious gloves (e.g., nitrile), and lab coats to prevent skin/eye contact. Inspect gloves before use and dispose of contaminated gloves properly .
- Storage: Store in tightly sealed containers away from heat, sparks, and oxidizing agents (e.g., nitric acid) to avoid decomposition into carbon oxides .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
Q. How can researchers address gaps in DINA's physicochemical data (e.g., vapor pressure, flammability) for experimental design?
Use predictive modeling (e.g., Quantitative Structure-Property Relationships, QSPR) or consult analogous compounds like dioctyl adipate (DEHA) for estimated values. Experimental determination via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can fill data gaps, particularly for decomposition temperatures .
Q. What are the key considerations for designing in vitro studies on DINA's biocompatibility?
Prioritize solvent selection (e.g., dimethyl sulfoxide for solubility testing) and ensure concentrations align with realistic exposure levels. Include controls for solvent cytotoxicity and validate findings with in vivo models (e.g., rodent hepatocyte assays) to assess liver/kidney effects .
Q. How can DINA be distinguished from structurally similar plasticizers like DINP in mixed samples?
Employ GC-MS with selective ion monitoring (SIM) to target unique fragment ions (e.g., m/z 149 for adipates vs. m/z 167 for phthalates). Confirm results using nuclear magnetic resonance (NMR) to resolve ester group positioning .
Advanced Research Questions
Q. How can contradictory findings in DINA's toxicological profiles (e.g., liver effects vs. no observed adverse effects) be resolved?
Conduct dose-response studies across species (e.g., Beagle dogs vs. rodents) to identify species-specific thresholds. A 13-week study in dogs showed liver/kidney toxicity at 3% dietary DINA, while lower doses (≤1%) were safe. Meta-analyses of existing data should account for metabolic differences (e.g., cytochrome P450 activity) .
Q. What methodologies are effective for assessing DINA's environmental persistence and biodegradation in aquatic systems?
Use OECD 301B (Ready Biodegradability Test) to measure mineralization rates. Monitor metabolites like monoisononyl adipate via LC-MS/MS. Field studies in marine environments should track bioaccumulation potential using logPow estimates (predicted ~8.3 for DINA) and sediment adsorption coefficients .
Q. What experimental strategies can elucidate DINA's endocrine disruption potential compared to phthalates?
Utilize reporter gene assays (e.g., ER/AR CALUX) to test receptor binding affinity. Compare DINA’s antiandrogenic effects to DEHP/DINP using perinatal exposure models in rats. Measure urinary metabolites (e.g., monoisononyl adipate) to correlate internal dose with phenotypic outcomes .
Q. How does DINA interact with polymer matrices, and what techniques optimize its migration resistance?
Apply Fourier-transform infrared spectroscopy (FTIR) to study hydrogen bonding between DINA and PVC. Accelerated aging tests (e.g., 70°C for 28 days) under ISO 177 can quantify migration rates. Surface modification (e.g., silica nanoparticle additives) reduces leaching by enhancing polymer-plasticizer compatibility .
Q. What criteria should guide the selection of DINA as a phthalate substitute in consumer products?
Evaluate functional performance (e.g., flexibility retention), toxicity thresholds (NOAEL ≥1% in dietary studies), and regulatory compliance (e.g., TCO Certified Accepted Substance List). Comparative life-cycle assessments (LCAs) must address DINA’s higher bioaccumulation potential vs. citrates like ATBC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
